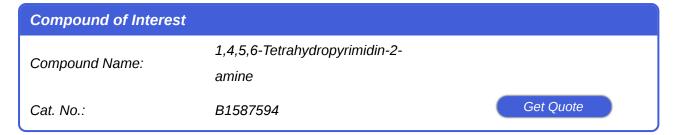


synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine and its derivatives

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An In-depth Technical Guide to the Synthesis of **1,4,5,6-Tetrahydropyrimidin-2-amine** and Its Derivatives

Introduction

1,4,5,6-Tetrahydropyrimidin-2-amine, a cyclic guanidine, is a pivotal structural motif in medicinal chemistry and drug development. The inherent basicity and hydrogen bonding capabilities of the guanidine group make it a key pharmacophore in numerous biologically active compounds.[1][2] Derivatives of this scaffold have shown a wide array of pharmacological activities, including potential as antibacterial agents and selective muscarinic M1 agonists for the treatment of cognitive deficits associated with Alzheimer's disease.[3][4]

This technical guide provides a comprehensive overview of the synthetic routes to **1,4,5,6-tetrahydropyrimidin-2-amine** and its derivatives. It includes detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of key reaction pathways and workflows.

Core Synthetic Strategies

The synthesis of the 1,4,5,6-tetrahydropyrimidine ring system can be achieved through several strategic approaches. The most common methods involve the cyclization of a 1,3-diamine precursor with a guanylating agent or a suitable one-carbon synthon.



Condensation of 1,3-Diaminopropane with Cyanating Agents

A direct and traditional method involves the reaction of a 1,3-diamine, such as 1,3-diaminopropane, with reagents like cyanogen bromide. This approach builds the cyclic guanidine core in a straightforward manner. Microwave-assisted chemistry has been shown to accelerate this process, leading to the formation of the six-membered ring system in good yields.[1]

Guanylation of Diamines via Thiourea Intermediates

An alternative two-step approach involves the initial formation of a cyclic thiourea, followed by transformation into the desired guanidine. 1,3-diaminopropane can be cyclized with carbon disulfide or a similar reagent to form the thiourea. Subsequent guanylation, often using mercury(II) chloride to activate the thiourea, followed by reaction with an amine, yields the final product.[1]

The Biginelli Reaction and Related Multicomponent Reactions

The Biginelli reaction is a powerful one-pot, three-component synthesis that typically produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[5] While the direct products are dihydropyrimidines, this reaction is crucial for synthesizing highly functionalized tetrahydropyrimidine precursors. Subsequent selective reduction of the C5-C6 double bond can yield the tetrahydropyrimidine scaffold. The reaction condenses an aldehyde, a β -ketoester, and urea or thiourea, often under acidic catalysis.[6][7] Numerous catalysts, including Lewis acids and organocatalysts like DABCO, have been employed to improve yields and reaction conditions.[3]

Palladium-Catalyzed Cyclization Reactions

Modern synthetic methods have introduced transition-metal catalysis for the construction of cyclic guanidines. Palladium-catalyzed carboamination reactions of N-allylguanidines bearing cleavable protecting groups can afford five- and six-membered cyclic guanidines in good yields. [8] These methods offer the advantage of forming both a C-N and a C-C bond in a single transformation.[8]



Synthesis of Derivatives

The functionalization of the 1,4,5,6-tetrahydropyrimidine core is essential for modulating its pharmacological properties.

- N-Substitution: Substituents can be introduced on the exocyclic amine or the ring nitrogens. A simple procedure involves the reaction of the parent 2-amino-1,4,5,6-tetrahydropyrimidine with various isocyanates to yield N-substituted derivatives.[9]
- C5-Position Functionalization: A common strategy for introducing diversity is to start with a
 precursor that allows for substitution at the C5 position. For instance, esterification of a C5carboxylic acid precursor (derived from a Biginelli-type reaction) with various alcohols is a
 widely used method.[10] These esters can be further converted into other functional groups,
 such as 1,2,4-oxadiazoles, to interact with specific biological targets.[10][11]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from Cyanogen Bromide

This protocol is adapted from the procedure described for substituted guanidines.[1]

Objective: To synthesize a 6-membered cyclic quanidine.

Materials:

- Alkyl diamine (e.g., 1,3-diaminopropane)
- · Cyanogen bromide
- Ammonia in Ethanol (NH3/EtOH)
- Propanol

Procedure:

 To a solution of cyanogen bromide (1.2 mmol, 127 mg) in 2.5 mL of propanol, add the alkyl diamine (1.0 mmol).



- Add NH3/EtOH to establish a basic medium.
- Heat the reaction mixture in a microwave reactor at 120 °C for a specified time (e.g., 600 seconds for some derivatives, but up to 10 hours may be required for the unsubstituted six-membered ring).[1]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- · Upon completion, cool the reaction mixture.
- Purify the product using flash chromatography to obtain the desired cyclic guanidine.

Protocol 2: Synthesis via Cyclic Thiourea and Mercury(II) Chloride

This protocol is a general procedure for the conversion of a thiourea to a guanidine.[1]

Objective: To synthesize a substituted cyclic guanidine from a cyclic thiourea.

Materials:

- Cyclic thiourea (pre-synthesized from 1,3-diaminopropane and CS2)
- Primary or secondary amine (1.1 equiv)
- Triethylamine (2.2 equiv)
- Mercury(II) chloride (1.1 equiv)
- Dimethylformamide (DMF)
- · Ethyl acetate
- Celite
- Magnesium sulfate (MgSO4)

Procedure:



- Dissolve the starting cyclic thiourea, the amine (1.1 equiv), and triethylamine (2.2 equiv) in DMF (5 ml/mmol of substrate) at room temperature.
- · Cool the mixture in an ice bath.
- Add mercury(II) chloride (1.1 equiv) portion-wise to the cooled mixture.
- Stir the mixture for 20 minutes in the ice bath, then allow it to warm to room temperature.
- Monitor the reaction until completion by TLC.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the
 Celite cake with additional ethyl acetate.
- Wash the filtrate with water, then with brine.
- Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography.

Protocol 3: Biginelli Reaction for Tetrahydropyrimidine Precursors

This is a general procedure for synthesizing dihydropyrimidinone scaffolds, which can be precursors to tetrahydropyrimidines.[3]

Objective: To synthesize a 5-ethoxycarbonyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Materials:

- Aromatic aldehyde (10 mmol)
- Ethyl acetoacetate (10 mmol)
- Urea (15 mmol)
- Ethanol (25 mL)



Concentrated HCl (0.5 mL) or DABCO catalyst

Procedure:

- In a round-bottom flask, mix the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 25 mL of ethanol.
- Add the catalyst (e.g., 0.5 mL of concentrated HCl).
- Reflux the mixture with stirring for 4-5 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- · Pour the mixture into ice-cold water.
- Collect the precipitated solid by filtration, wash with cold water, and dry.
- Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Data Presentation

Table 1: Comparison of Synthetic Methods for Cyclic Guanidines



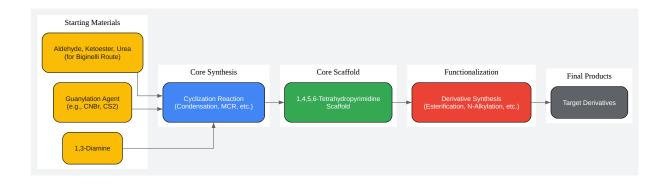
Method	Key Reagents	Catalyst/Co nditions	Ring Size	Typical Yields	Reference
Microwave- Assisted	Diamine, Cyanogen Bromide	Microwave, 120°C	6-membered	60%	[1]
Thiourea Conversion	Cyclic Thiourea, Amine	HgCl₂, Et₃N, DMF	5- to 7- membered	Good	[1]
Pd-Catalyzed Carboaminati on	N- allylguanidine , Aryl triflate	Pd(OAc) ₂ , P(t-Bu) ₃	5- & 6- membered	Good	[8]
Cascade [3+2] Cycloaddition	Organo- cyanamide, α-haloamide	CsF/18- crown-6	5-membered	Up to 99%	[12][13]
Hydrogen Atom Transfer	Alkenyl guanidine	Co(salen), PhSiH₃	5- to 7- membered	Up to 90%	[2]

Table 2: Selected 1,4,5,6-Tetrahydropyrimidine Derivatives and Their Biological Activity



Compound ID	Structure (Core)	R-Group	Biological Target	Activity	Reference
1b	2-Amino-THP	5-COOEt	Muscarinic M1 Receptor	Agonist, functional selectivity vs M3	[10][11]
1f	2-Amino-THP	5- COOCH2C≡C H	Muscarinic M1 Receptor	Agonist, high efficacy	[10][11]
2b	2-Amino-THP	5-(3-ethyl- 1,2,4- oxadiazol-5- yl)	Muscarinic M1 Receptor	Agonist, functional selectivity vs M3	[10][11]
7b	2-Amino-THP	5- COOCH2C≡C H	Muscarinic M1 Receptor	Agonist, marked functional selectivity	[11]

Visualizations General Synthetic Workflow

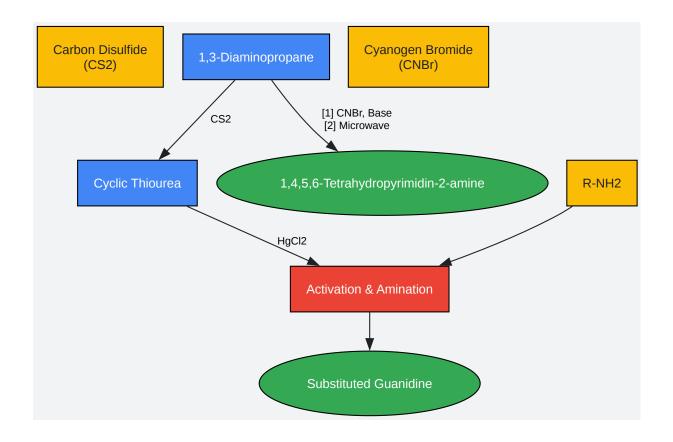


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Caption: General workflow for the synthesis of tetrahydropyrimidine derivatives.

Synthetic Pathway via 1,3-Diamine Condensation

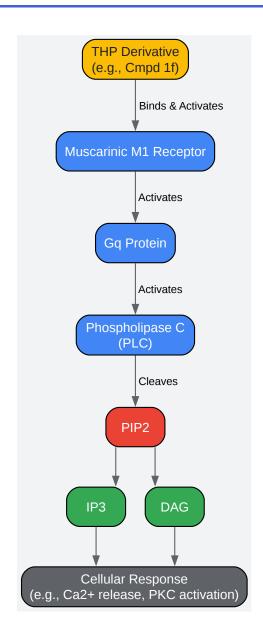


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Caption: Key pathways for synthesizing the cyclic guanidine core.

Muscarinic M1 Receptor Signaling (Simplified)





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